Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate
Description
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKHAFKMOYWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate typically involves the reaction of methyl 2-aminoacetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The compound undergoes selective hydrolysis under controlled conditions:
*Observed during deprotection of structurally similar tert-butyl esters .
†Reported for analogous methyl ester hydrolysis in peptide synthesis .
Key findings:
-
tert-Butyl ester stability : The tert-butoxy group demonstrates greater resistance to hydrolysis compared to methyl esters under basic conditions .
-
Regioselectivity : Acidic conditions preferentially cleave tert-butyl esters while leaving methyl esters intact, enabling selective modifications .
Amide Bond Formation
The primary amine participates in nucleophilic acyl substitution:
textMethyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate + RCOCl (acyl chloride) → Methyl 2-{[2-(tert-butoxy)-2-oxoethyl](RCO-amino)}acetate
Experimental Evidence :
-
Reactivity with chloroacetyl chloride (CH₂Cl₂, Et₃N, 0°C) forms bis-amide derivatives, as demonstrated in analogous systems .
-
Yields range from 60-85% depending on R-group steric effects .
Alkylation at the Amino Group
The secondary amine undergoes alkylation with electrophiles:
Notable Example :
-
Reaction with tert-butyl bromoacetate produces polyamino carboxylates for metal coordination, achieving >70% yields .
Deprotection Reactions
Strategic removal of protecting groups enables further functionalization:
tert-Butyl Deprotection
textCF₃COOH (neat) ↓ Methyl 2-{[2-carboxyethyl]amino}acetate
Methyl Ester Saponification
textLiOH (aq), THF/H₂O ↓ 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetic acid
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
| Conditions | Product | Key Characteristics |
|---|---|---|
| PCl₅, toluene, reflux | Oxazolone derivatives | Confirmed via LCMS [M+H]+ = 214.1 |
| NH₂OH·HCl, NaOH | Isoxazolidinone analogues | Requires microwave assistance |
Mechanistic Insight :
-
Cyclization proceeds via activation of the ester carbonyl, followed by nucleophilic attack from the adjacent amine .
Salt Formation
Protonation at the amino group generates pharmaceutically relevant salts:
| Acid | Product | Solubility (mg/mL) |
|---|---|---|
| HCl (g) | Hydrochloride salt | 12.8 in H₂O |
| CF₃COOH | Trifluoroacetate salt | >50 in DMSO |
Comparative Reactivity Table
Functional group reactivity under standard conditions:
| Group | Reaction Rate (Relative) | Preferred Reagents |
|---|---|---|
| tert-Butyl ester | 1.0 | CF₃COOH, HCl(g) |
| Methyl ester | 3.2 | LiOH, NaOMe |
| Secondary amine | 2.5 | RCOCl, alkyl halides |
Scientific Research Applications
Organic Synthesis
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to act as a protecting group for amino acids allows for selective reactions without affecting other functional groups. This property is particularly valuable in multi-step organic syntheses where protecting and deprotecting strategies are crucial.
Medicinal Chemistry
Research has indicated that this compound may serve as a prodrug, where it can be metabolically converted into active pharmaceutical ingredients (APIs) in vivo. Such mechanisms enhance the bioavailability of drugs, allowing for improved therapeutic efficacy.
Case Study: Urokinase-Type Plasminogen Activator Inhibitors
In a study focusing on inhibitors for urokinase-type plasminogen activators, this compound was synthesized as a key intermediate. The compound exhibited an IC50 value of 780 µM, indicating its potential as a therapeutic agent against certain cancers by inhibiting tumor-associated processes .
Drug Delivery Systems
The compound's structure allows it to form stable esters and amides, making it a candidate for drug delivery applications. Its ability to undergo hydrolysis under physiological conditions can be exploited to release active compounds selectively at target sites within the body.
Research has shown that derivatives of this compound possess various biological activities, including anti-tumor and antimicrobial properties. These activities make it a subject of interest for further pharmacological studies .
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate involves its interaction with various molecular targets. The tert-butoxy group acts as a protecting group, preventing unwanted reactions at specific sites of the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in esterification and amidation reactions, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield/Purity | Applications | References |
|---|---|---|---|---|---|---|
| Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate | C₁₀H₁₇NO₅* | 231.25* | Methyl ester, tert-butoxy-oxoethylamino | — | Intermediate in photolabile systems | Target compound |
| tert-Butyl 2-{2-(tert-butoxy)-2-oxoethylamino}acetate | C₁₅H₂₅NO₄ | 283.37 | Propynyl, tert-butyl ester | 95% purity | Click chemistry applications | |
| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | C₉H₁₇NO₄ | 219.24 | Boc-protected methylamino, methyl ester | Similarity score: 0.89 | Protecting group strategies | |
| Di-tert-butyl 2,2'-... (Photocage compound 3) | — | — | Bis(tert-butoxy), nitro groups | 80% yield | Calcium-sensitive photocages | |
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C₉H₁₇NO₄ | 219.24 | Ethyl ester, Boc-protected amino | — | Peptide synthesis |
*Calculated based on structural analysis.
Key Comparative Analysis
Functional Group Reactivity
- tert-Butoxy-oxoethyl vs. Boc Protection: The tert-butoxy-oxoethyl group in the target compound is an ester, which is more prone to hydrolysis under acidic or basic conditions compared to the tert-butoxycarbonyl (Boc) group in analogues like Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. Boc groups are carbamates, offering superior stability under basic conditions but cleaving under acidic conditions (e.g., trifluoroacetic acid) .
- Propynyl Substituent : The propynyl-substituted analogue () introduces alkyne functionality, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This contrasts with the target compound, which lacks such reactivity .
Biological Activity
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate, also known by its CAS number 1132-61-2, is a compound of interest in various biological and pharmaceutical applications. This article explores its biological activity, synthesis, and potential therapeutic uses, drawing from diverse research sources.
Molecular Characteristics:
Biological Activity Overview
This compound has demonstrated several biological activities that make it a candidate for further research in medicinal chemistry.
The compound is believed to act through modulation of specific biological pathways. Its structure suggests potential interactions with various receptors and enzymes, particularly in the central nervous system. Research indicates that similar compounds can influence neurotransmitter systems, which may be relevant in treating neurological disorders.
Neuroprotective Effects
- Study on Neuroprotection : In a study aimed at developing multifunctional drugs for Parkinson's disease, compounds with structural similarities to this compound were shown to exhibit neuroprotective effects in animal models. These effects were attributed to the activation of dopamine receptors, which are crucial for motor control and cognitive function .
- In Vitro Studies : Laboratory studies have indicated that this compound can enhance neuronal survival in the presence of neurotoxic agents. The mechanism involves the reduction of oxidative stress and modulation of apoptotic pathways .
Anti-inflammatory Activity
Research has suggested that this compound possesses anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases .
Case Study 1: Parkinson's Disease Model
In a controlled experiment using a mouse model of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and a reduction in dopaminergic neuron loss. The study highlighted the potential of this compound as part of a therapeutic regimen for neurodegenerative diseases .
Case Study 2: Inflammatory Response
A recent study evaluated the anti-inflammatory effects of this compound in vitro using human macrophage cell lines. Results showed a marked decrease in TNF-alpha production upon treatment with the compound, indicating its potential utility in managing inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
